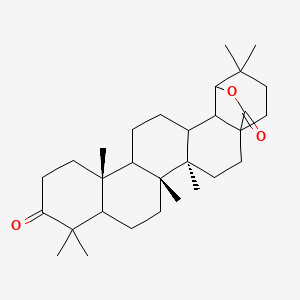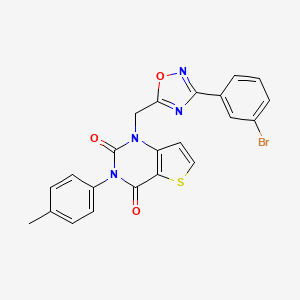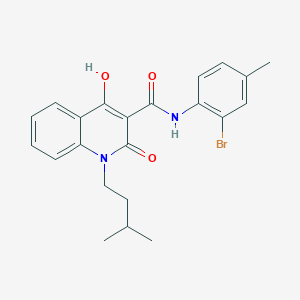
(5xi,9xi,13xi,17xi,18xi)-19,28-Epoxyoleanane-3,28-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6aR,6bR,12aR)-2,2,6a,6b,9,9,12a-heptamethylicosahydro-10H-1,4a-(epoxymethano)picene-10,15-dione is a complex organic compound characterized by its unique structural features, including multiple chiral centers and an epoxymethano bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multiple steps, including the formation of the core structure, introduction of functional groups, and stereoselective reactions to ensure the correct configuration of chiral centers. Common synthetic methods may include:
Cyclization reactions: to form the core structure.
Epoxidation reactions: to introduce the epoxymethano bridge.
Hydrogenation and reduction reactions: to achieve the desired saturation levels.
Industrial Production Methods
Industrial production of complex organic compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Catalytic processes: to improve reaction efficiency.
Continuous flow reactors: to enhance scalability.
Purification techniques: such as chromatography and crystallization to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Compounds like (6aR,6bR,12aR)-2,2,6a,6b,9,9,12a-heptamethylicosahydro-10H-1,4a-(epoxymethano)picene-10,15-dione can undergo various chemical reactions, including:
Oxidation reactions: to introduce or modify functional groups.
Reduction reactions: to alter the degree of saturation.
Substitution reactions: to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidizing agents: such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reducing agents: like lithium aluminum hydride (LiAlH4) for reduction.
Catalysts: such as palladium on carbon (Pd/C) for hydrogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as intermediates in the synthesis of other complex organic compounds.
Study of reaction mechanisms: Provides insights into stereoselective and regioselective reactions.
Biology
Biological activity:
Medicine
Pharmaceuticals: May serve as a lead compound for the development of new therapeutic agents.
Industry
Materials science:
Mechanism of Action
The mechanism of action for compounds like (6aR,6bR,12aR)-2,2,6a,6b,9,9,12a-heptamethylicosahydro-10H-1,4a-(epoxymethano)picene-10,15-dione often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Steroids: Share a similar polycyclic structure.
Terpenoids: Have similar chiral centers and functional groups.
Polycyclic aromatic hydrocarbons (PAHs): Similar core structures but differ in saturation and functionalization.
Uniqueness
The uniqueness of (6aR,6bR,12aR)-2,2,6a,6b,9,9,12a-heptamethylicosahydro-10H-1,4a-(epoxymethano)picene-10,15-dione lies in its specific configuration, functional groups, and potential biological activity, which distinguish it from other similar compounds.
Properties
Molecular Formula |
C30H46O3 |
|---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
(4R,5R,13R)-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[17.3.2.01,18.04,17.05,14.08,13]tetracosane-10,23-dione |
InChI |
InChI=1S/C30H46O3/c1-25(2)14-16-30-17-15-28(6)18(22(30)23(25)33-24(30)32)8-9-20-27(5)12-11-21(31)26(3,4)19(27)10-13-29(20,28)7/h18-20,22-23H,8-17H2,1-7H3/t18?,19?,20?,22?,23?,27-,28+,29+,30?/m0/s1 |
InChI Key |
NJVHLJAPSJFFSB-MFEMRDSTSA-N |
Isomeric SMILES |
C[C@@]12CCC34CCC(C(C3C1CCC5[C@]2(CCC6[C@@]5(CCC(=O)C6(C)C)C)C)OC4=O)(C)C |
Canonical SMILES |
CC1(CCC23CCC4(C(C2C1OC3=O)CCC5C4(CCC6C5(CCC(=O)C6(C)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[9-chloro-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline](/img/structure/B11202232.png)
![Ethyl 3-amino-4-(2-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B11202239.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B11202245.png)
![2-(3-chlorobenzyl)-5-(3-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B11202260.png)

![2-{4-[(2,6-Difluorophenyl)methyl]piperazin-1-YL}-N-(2-fluorophenyl)acetamide](/img/structure/B11202268.png)
![N-(2,4-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B11202277.png)

![1-{6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-cyclopropylpiperidine-4-carboxamide](/img/structure/B11202297.png)
![N-Cyclopropyl-1-(6-{[(2-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide](/img/structure/B11202307.png)
![Diethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11202315.png)
![1-{3-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]phenyl}-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11202321.png)
![N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide](/img/structure/B11202330.png)
